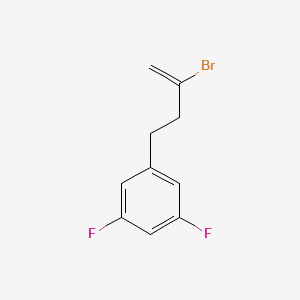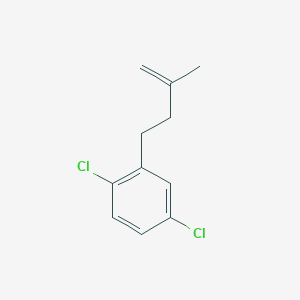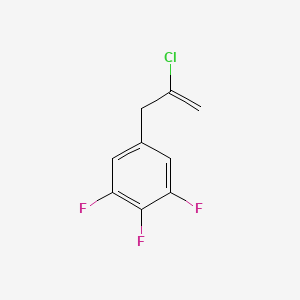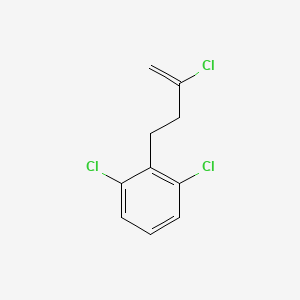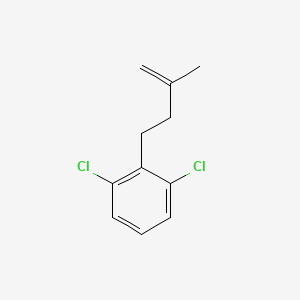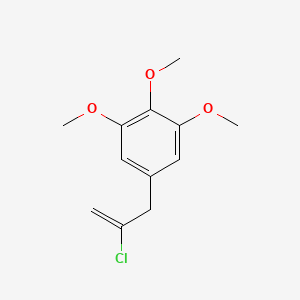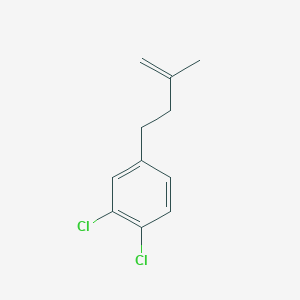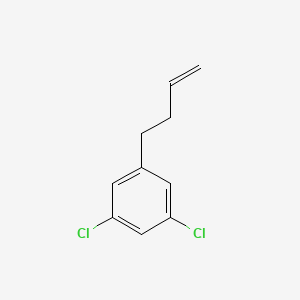
2-溴-4-(3,4-二氯苯基)-1-丁烯
描述
“2-Bromo-4-(3,4-dichlorophenyl)-1-butene” is a chemical compound that is used in various chemical reactions . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” can be achieved through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” includes 10 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 2 Chlorine atoms, and 1 Bromine atom .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” are primarily based on the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(3,4-dichlorophenyl)-1-butene” are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .科学研究应用
环境影响和生物降解
氯酚和环境毒性: 由于存在氯化苯环,氯酚与“2-溴-4-(3,4-二氯苯基)-1-丁烯”在结构上相似,其环境后果已得到广泛评估。这些化合物通常对哺乳动物和水生生物表现出中等毒性。它们在环境中的持久性可能会因生物降解微生物的存在而有所不同,但在某些条件下可能会变得中等至高,预计生物蓄积会很低。这些发现表明需要仔细考虑类似化合物的环境释放和降解途径 (Krijgsheld & Gen, 1986)。
化学品的生物降解: 对生物产生的化学品(如二醇)的生物降解和纯化过程进行了广泛的研究。这些过程对于降低生产成本和环境影响至关重要。审查的回收和纯化方法包括蒸发、蒸馏和膜过滤等。此类研究与了解如何从工业过程或环境修复工作中回收类似化合物相关 (Zhi-Long Xiu & Zeng, 2008)。
在化学工程中的应用
- 分离技术: 对负载离子液体膜 (SILM) 的研究表明,它们在气体分离(如 CO2/N2 和 CO2/CH4)方面比标准聚合物具有更好的性能。这表明“2-溴-4-(3,4-二氯苯基)-1-丁烯”在开发用于气体分离技术的先进材料方面具有潜在应用。探索室温离子液体 (RTIL) 以创造更有效的 SILM 可能与优化类似化合物的物理和化学性质以用于工业应用相关 (Scovazzo, 2009)。
作用机制
The mechanism of action for the Suzuki–Miyaura (SM) cross-coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
安全和危害
“2-Bromo-4-(3,4-dichlorophenyl)-1-butene” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPJVKRQXXHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,4-dichlorophenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



